
N-(3-chloro-2-methylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)furan-3-carboxamide, also known as CMF, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of furan carboxamides and has been synthesized using various methods. The purpose of
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)furan-3-carboxamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(3-chloro-2-methylphenyl)furan-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to downregulate the expression of various oncogenes and cell cycle regulators.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)furan-3-carboxamide has been shown to induce various biochemical and physiological effects in cancer cells, including the upregulation of pro-apoptotic proteins, the downregulation of anti-apoptotic proteins, and the induction of oxidative stress. N-(3-chloro-2-methylphenyl)furan-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various genes and proteins involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)furan-3-carboxamide for lab experiments is its potent antiproliferative activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of N-(3-chloro-2-methylphenyl)furan-3-carboxamide is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)furan-3-carboxamide, including the development of novel analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of N-(3-chloro-2-methylphenyl)furan-3-carboxamide and its analogs may also be an area of future research.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)furan-3-carboxamide has been reported using different methods, including the reaction of 3-chloro-2-methylphenylamine with furan-3-carboxylic acid in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino) pyridine (DMAP). Other methods include the reaction of furan-3-carboxylic acid with 3-chloro-2-methylphenyl isocyanate and the reaction of furan-3-carboxylic acid with 3-chloro-2-methylphenyl chloroformate. These methods have been reported to yield N-(3-chloro-2-methylphenyl)furan-3-carboxamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)furan-3-carboxamide has been extensively studied for its pharmacological properties, including its potential as an anticancer agent. Studies have shown that N-(3-chloro-2-methylphenyl)furan-3-carboxamide exhibits potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-(3-chloro-2-methylphenyl)furan-3-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins involved in these processes.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-10(13)3-2-4-11(8)14-12(15)9-5-6-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVIUWDRNSNYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

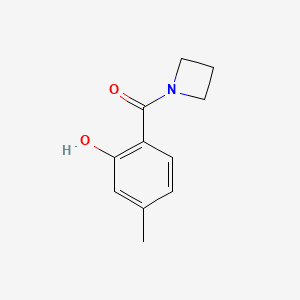

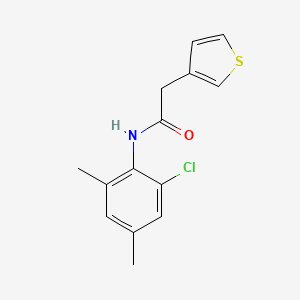
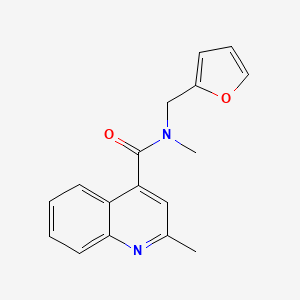
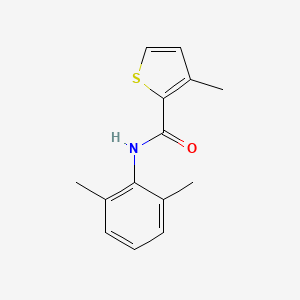
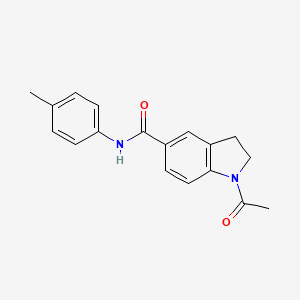
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)


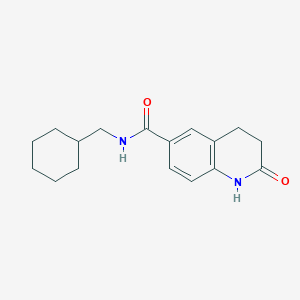
![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)